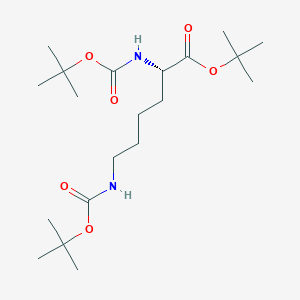
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of lysine derivatives involves several steps, including protection of amino groups and acylation. For instance, Nα-isobutyl-Nα-arylsulfonamido-(Nε-acyl) lysine and lysinol derivatives have been prepared as HIV protease inhibitors, showcasing a method to easily acylate lysine at the Nε position after initial protection of the Nα-amino group (Stranix et al., 2003). This exemplifies a general approach to synthesizing lysine derivatives like Nα,Nε-Bis-boc-L-lysine tert-Butyl Ester.
Molecular Structure Analysis
Molecular structure analysis of lysine derivatives is critical for understanding their potential interactions and reactivity. The protective groups in Nα,Nε-Bis-boc-L-lysine tert-Butyl Ester, such as the tert-butoxycarbonyl (Boc) group, influence its molecular conformation and reactivity. These groups are strategically placed to safeguard the amino functions during peptide bond formation, ensuring the integrity of the lysine core structure.
Chemical Reactions and Properties
Lysine derivatives undergo various chemical reactions, primarily focused on the selective removal of protective groups or the addition of functional groups. For example, the deprotection of the Boc group can be achieved under acidic conditions without affecting the tert-butyl esters or ethers, showcasing the compound's selective reactivity (Han et al., 2001).
Physical Properties Analysis
The physical properties of Nα,Nε-Bis-boc-L-lysine tert-Butyl Ester, such as solubility and melting point, are influenced by its protective groups. These properties are crucial for its application in peptide synthesis, as they determine the compound's behavior in different solvents and under varying synthesis conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key for the utilization of Nα,Nε-Bis-boc-L-lysine tert-Butyl Ester in synthesis. The presence of protective groups like Boc allows for controlled reactions, providing a means to selectively expose functional groups for further chemical modifications. This selective reactivity is instrumental in the synthesis of complex peptides and other bioconjugates.
Wissenschaftliche Forschungsanwendungen
Semisynthesis Using Proinsulin
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester has been utilized in the semisynthesis of proteins like proinsulin. Büllesbach and Naithani (1980) demonstrated its application in the preparation of Nepsilon 29, Nepsilon 59-Bis(methylsulfonylethoxycarbonyl)proinsulin, derived from beef proinsulin for potential use in the semisynthesis of preproinsulin (Büllesbach & Naithani, 1980).
HIV-Protease Inhibitors
Stranix et al. (2003) developed a series of Nalpha-isobutyl-Nalpha-arylsulfonamido-(Nepsilon acyl) lysine and lysinol derivatives as inhibitors of HIV protease. They achieved this through a synthesis method that included Nalpha-(arylsulfonamide)-Nalpha-isobutyl lysine, which was easily acylated at the Nepsilon position (Stranix et al., 2003).
Cleavage of DNA
Yu-ping Feng et al. (2006) found that compounds like Nalpha,Nepsilon-di[N-(O,O-diisopropyl)phosphoryl-L-leucy]-L-lysyl-methyl ester could efficiently cleave supercoiled DNA. This discovery has implications for understanding DNA-protein interactions and possibly in therapeutic applications (Feng et al., 2006).
Insulin Analogues
Research by Krail et al. (1975) into insulin analogues involved modifying the amino acid position A1 of the A-chain using partial synthesis. This included the use of tert-butyloxycarbonylvaline and lysine, highlighting the potential of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester in insulin analogue development (Krail et al., 1975).
Magnetic Nanoparticles for Protein Binding
Chenjie Xu et al. (2004) used Nalpha,Nalpha-bis(carboxymethyl)lysine to synthesize FePt-NTA conjugate, which binds to histidine-tagged proteins. This demonstrates a potential application of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester in creating magnetic nanoparticles for protein separation and transport (Xu et al., 2004).
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLCKAUKONGSNZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447042 | |
| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester | |
CAS RN |
97347-28-9 | |
| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



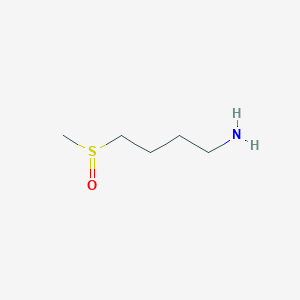
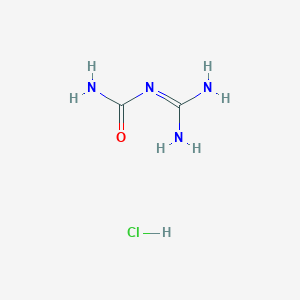
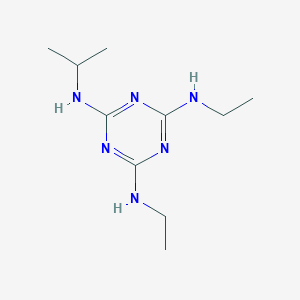
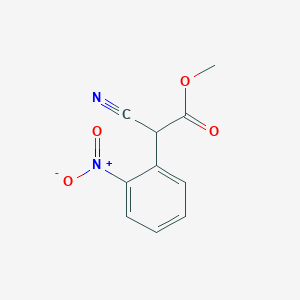
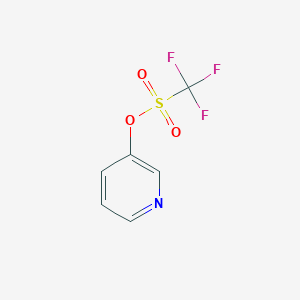
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
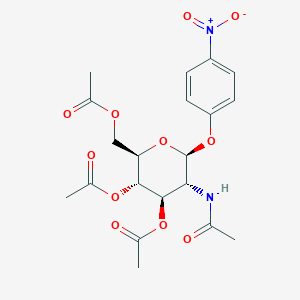
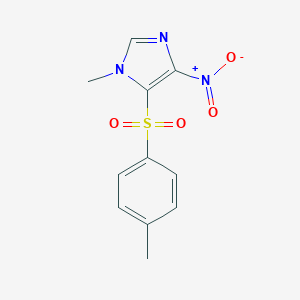
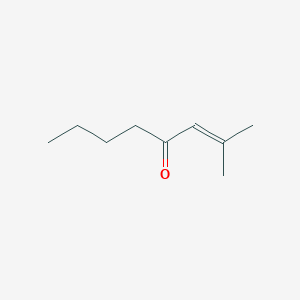
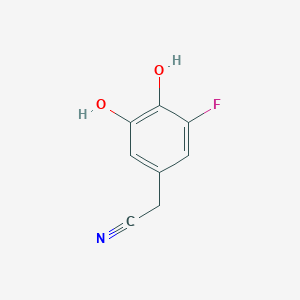
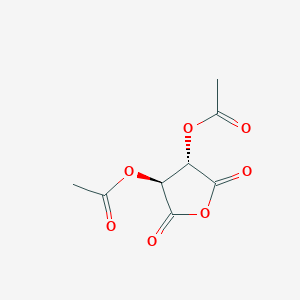
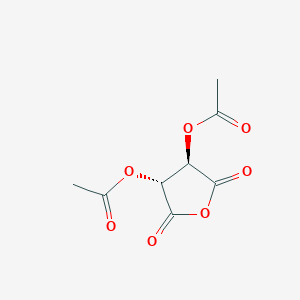
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)